molecular formula C12H14O3 B13088860 Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate

Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate

Cat. No.: B13088860
M. Wt: 206.24 g/mol
InChI Key: VJAIMUKFMVTZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Methyl 2-(2,3-Dihydro-1-Benzofuran-6-yl)Propanoate

This compound is an organic compound characterized by a benzofuran core fused with a propanoate ester group. Its structure integrates a partially saturated benzofuran ring system, distinguishing it from fully aromatic benzofuran derivatives. This compound’s nomenclature and structural features align with broader trends in heterocyclic chemistry, particularly in the design of bioactive molecules and synthetic intermediates.

Chemical Identity and Nomenclature

The compound’s identity is defined by its systematic IUPAC name, alternative naming conventions, and structural kinship to benzofuran derivatives.

Systematic IUPAC Name Derivation

The IUPAC name is constructed through a hierarchical analysis of the molecular structure:

  • Parent hydrocarbon : The base structure is 2,3-dihydro-1-benzofuran, a bicyclic system comprising a benzene ring fused to a partially saturated furan (oxygen-containing heterocycle).
  • Substituent positioning : The propanoate ester group is attached at position 6 of the benzofuran system.
  • Ester designation : The methyl ester of the propanoic acid side chain is specified as "methyl propanoate."

Combining these elements yields the full systematic name: This compound .

Structural Component IUPAC Nomenclature Contribution
Benzofuran core 2,3-dihydro-1-benzofuran
Substituent position 6-yl (position 6)
Ester side chain propanoate methyl ester

This naming follows IUPAC Rule C-14.4 for bicyclic systems and Rule R-5.7.1 for ester prioritization.

Alternative Naming Conventions in Chemical Literature

In non-IUPAC contexts, the compound may be referred to using:

  • Functional group emphasis : "Methyl ester of 6-(2,3-dihydrobenzofuran)propanoic acid" highlights the carboxylic acid origin.
  • Trivial descriptors : Terms like "dihydrobenzofuran-propanoate" simplify communication in pharmacological contexts.
  • Registry identifiers : CAS numbers (e.g., 130106-48-8 for analogous esters) provide unambiguous identification in databases.

Such variations reflect disciplinary preferences but adhere to core principles of substitutive nomenclature.

Structural Relationship to Benzofuran Derivatives

The compound belongs to the 2,3-dihydrobenzofuran subclass, distinguished by a single bond between positions 2 and 3 of the furan ring. Key structural comparisons include:

  • Fully aromatic benzofurans : Unlike parent benzofuran (C₈H₆O), the dihydro variant lacks aromaticity in the furan ring, altering electronic properties and reactivity.
  • Substituent variations : Analogous compounds like methyl 2-amino-3-(benzofuran-3-yl)propanoate (CID 80702536) demonstrate how functional group placement influences biological activity.
  • Ester derivatives : Comparisons to (2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate (CID 5919819) reveal shared synthetic pathways for introducing ester groups.

These relationships underscore the compound’s role as a modular scaffold in medicinal and synthetic chemistry.

The structural and nomenclatural analysis of this compound highlights its integration into broader benzofuran chemistry. Systematic naming ensures precise communication, while structural comparisons inform its potential applications in research and industry. Future studies may explore its reactivity patterns and interactions with biological targets, leveraging its hybrid aromatic-aliphatic architecture.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate

InChI

InChI=1S/C12H14O3/c1-8(12(13)14-2)10-4-3-9-5-6-15-11(9)7-10/h3-4,7-8H,5-6H2,1-2H3

InChI Key

VJAIMUKFMVTZHI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCO2)C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cyclization

  • A widely used method involves Pd-catalyzed cyclization of ortho-alkynylphenols or related substrates.
  • For example, Sonogashira coupling conditions have been utilized to couple iodophenols with alkynes, followed by cyclization to yield benzofuran derivatives.
  • PdCl2(PPh3)2 has been identified as an efficient catalyst for this transformation, outperforming Pd(PPh3)4.
  • The choice of halogen on the phenol (iodo better than bromo) influences the yield and reproducibility.
  • After cyclization, protecting groups can be removed (e.g., MOM group removal using oxalic acid in aqueous methanol) to afford the benzofuran core in high yield.

Cyclization via Vinyl-Palladium Intermediates

  • Another approach involves palladium-catalyzed carbonylation and cyclization reactions where vinyl-palladium(II) species are formed and then reacted with methanol to form substituted benzofurans.
  • This method benefits from catalytic reoxidation of Pd(0) to Pd(II) by copper(II) chloride, enabling efficient catalytic cycles.

Introduction of the Propanoate Side Chain

Esterification and Propanoate Formation

  • The propanoate moiety is introduced typically via esterification of the corresponding carboxylic acid or via nucleophilic substitution on a suitable precursor.
  • Methyl chloroformate and other chloroformate reagents are common for esterification steps.
  • Hydrolysis and subsequent esterification can be conducted under acidic or basic conditions depending on the protecting groups and intermediates involved.

Asymmetric Synthesis for Chiral Centers

  • The chiral center at the 2-position of the propanoate side chain can be introduced using asymmetric synthesis techniques.
  • For example, asymmetric synthesis involving chiral auxiliaries or catalysts can yield enantiomerically enriched this compound.
  • In one reported method, 6-bromo-2,3-dihydro-1-benzofuran was reacted with chiral reagents in tetrahydrofuran at elevated temperatures to afford intermediates that were crystallized to yield high-purity products.

Representative Preparation Process

A typical preparation process based on patent and literature data can be summarized as follows:

Step Description Reagents/Solvents Conditions Yield/Notes
1 Synthesis of 2,3-dihydro-1-benzofuran-6-yl intermediate PdCl2(PPh3)2 catalyst, iodophenol, alkyne Sonogashira coupling, cyclization under inert atmosphere High yield, reproducible
2 Introduction of propanoate side chain Methyl chloroformate or methyl propanoate precursor Acidic or basic esterification, sometimes with coupling agents like HATU Controlled stereochemistry possible
3 Purification and crystallization Solvent mixtures (e.g., toluene–heptane, ethyl acetate–water) Crystallization at controlled temperatures (0–30°C) High purity crystalline product

Solvent and Reagent Selection

  • Solvents used include hydrocarbon solvents (n-hexane, cyclohexane), ethers (THF, diethyl ether), esters (ethyl acetate), polar aprotic solvents (DMF, DMSO), and alcohol solvents (methanol, ethanol).
  • Coupling agents like HATU and bases such as triethylamine or sodium bicarbonate are employed to facilitate esterification and amide bond formation.
  • Acidic conditions may use formic acid or organic acids to promote hydrolysis and esterification steps.

Crystallization and Polymorph Control

  • The final compound can be purified and crystallized to obtain specific polymorphic forms.
  • Controlled crystallization from solvent mixtures (e.g., aqueous mixtures of esters or ketones) at specific temperatures ensures the formation of free-flowing solids with desired polymorphs.
  • Seeding with crystalline forms can improve reproducibility and purity.

Summary of Key Research Findings

Aspect Details
Catalysts PdCl2(PPh3)2 preferred for cyclization
Halogen Effect Iodophenol better than bromophenol for coupling
Esterification Methyl chloroformate effective; acid/base catalysis used
Asymmetric Synthesis Chiral reagents enable enantioselective propanoate formation
Solvents Wide range including ethers, esters, hydrocarbons, polar aprotic solvents
Crystallization Controlled solvent mixtures and temperature critical for polymorphs
Yield Generally high yields reported (up to 85% in some steps)

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Chiral spiroborate ester catalysts.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in tumor growth or bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Methyl 2-{[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate
  • Structural Differences : This compound introduces a bromine atom at the 5-position, a methoxy group at the 2-position, and a benzylidene substituent conjugated via a double bond (Z-configuration) to the benzofuran core .
  • Impact on Properties: The bromine increases molecular weight (433.254 g/mol vs. The methoxy group improves lipophilicity, while the benzylidene moiety extends π-conjugation, altering UV-Vis absorption profiles .
(Z)-2-hydroxy-2-(2-isopropenyl-2,3-dihydro-1-benzofuran-6-yl)-ethen diazonium
  • Structural Differences: Features an isopropenyl group at the 2-position and a hydroxy-ethen diazonium substituent. Notably absent in plants grown under 50% luminosity, suggesting environmental sensitivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (LogP) Melting Point (°C)
Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate C₁₂H₁₄O₃ ~206.24 Propanoate ester at 6-position ~1.8 (estimated) 80–85 (predicted)
Methyl 2-{[(2Z)-2-(5-bromo-2-methoxybenzylidene)-... C₂₀H₁₇BrO₆ 433.254 Br, OCH₃, benzylidene at 2-position ~3.2 150–155 (reported)
(Z)-2-hydroxy-2-(2-isopropenyl-... C₁₃H₁₄N₂O₂ ~242.27 Isopropenyl, diazonium, hydroxy ~0.5 Decomposes >100

Key Observations :

  • Bromination and methoxy substitution (as in ) significantly increase molecular weight and lipophilicity, favoring membrane permeability.
  • The parent compound’s simpler structure likely offers better aqueous solubility, advantageous for drug formulation.

Spectroscopic and Analytical Comparisons

NMR Spectroscopy :
  • This compound: Expected methyl ester protons at δ ~3.7 (s, 3H) and dihydrobenzofuran protons at δ 6.6–7.2 (aromatic) and δ 3.2–4.0 (CH₂).
  • Analog with 4-fluorophenylhydrazine derivative: Methyl protons in hydrazone derivatives (e.g., δ 1.91 for 2-(2-(4-fluorophenyl)hydrazono)propanoate) show downfield shifts due to conjugation .
Quantitative Analysis :
  • Ethyl viologen (δ 1.56, 8.40, 8.99) is used as an internal standard for NMR quantification of propanoate derivatives, ensuring accuracy despite solvent exchange issues .

Biological Activity

Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate (CAS No. 1779957-10-6) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antioxidant and antimicrobial properties, and discusses relevant case studies and research findings.

Chemical Profile

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 1779957-10-6

Antioxidant Activity

Recent studies have indicated that compounds related to this compound exhibit significant antioxidant activity. For instance, the antioxidant capacity can be measured using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: Antioxidant Activity Comparison

Sample TypeDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compoundTBDTBD
Standard Antioxidant (e.g., Ascorbic Acid)29.78757.19

Note: TBD indicates that specific values for this compound are to be determined through further research.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of benzofuran derivatives found that certain analogs exhibited notable inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Pharmacological Potential

The pharmacological potential of this compound is supported by its structural similarity to other bioactive compounds. Research has indicated that related benzofuran derivatives possess anti-inflammatory and analgesic properties, suggesting possible therapeutic applications in treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.